Burgess reagent

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHOWEKUVWPFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29684-56-8 | |

| Record name | Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29684-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

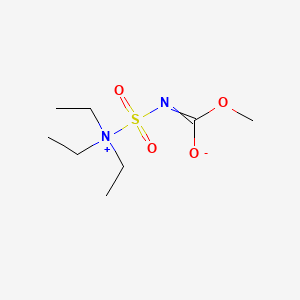

What is the structure and IUPAC name of Burgess reagent?

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Burgess reagent, a versatile and selective chemical agent. It covers its core chemical identity, physical properties, detailed experimental protocols for its synthesis and application, and the mechanistic pathways of its key reactions.

Core Identity and Structure

The this compound, developed by Edward M. Burgess, is a mild and selective dehydrating agent widely used in organic synthesis.[1][2] Chemically, it is an inner salt of a carbamate, soluble in most common organic solvents.[1][3] Its primary application is the dehydration of secondary and tertiary alcohols to yield alkenes, a transformation that proceeds with syn-elimination.[1][4]

IUPAC Name: (methoxycarbonyl)[(triethylazaniumyl)sulfonyl]azanide

Other Names:

-

Methyl N-(triethylammoniumsulfonyl)carbamate[2]

-

1-Methoxy-N-triethylammoniosulfonyl-methanimidate

-

[Methoxycarbonylsulfamoyl]triethylammonium hydroxide, inner salt[5]

Chemical Structure:

The structure of the this compound features a zwitterionic form, which contributes to its unique reactivity and solubility.

Caption: Chemical structure of the this compound.

Physicochemical Properties

The this compound is typically a white to slightly yellow crystalline solid that is sensitive to moisture and air, necessitating storage under an inert atmosphere at low temperatures.[3][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈N₂O₄S | [3] |

| Molar Mass | 238.30 g/mol | [3] |

| Appearance | Off-white to slightly yellow crystalline powder | [3] |

| Melting Point | 71–74 °C | [5][6] |

| Solubility | Soluble in most common organic solvents, including non-polar ones. | [1][3] |

Key Applications and Reaction Mechanisms

While versatile, the this compound is most renowned for the dehydration of alcohols. The reaction is highly valued for its mild conditions and stereospecificity.

Dehydration of Alcohols

The reagent efficiently converts secondary and tertiary alcohols into alkenes.[3] The dehydration proceeds through an intramolecular elimination (Ei) mechanism, resulting in a syn-elimination of water.[1] Primary alcohols, however, do not typically yield alkenes but instead form stable carbamates.[3][7]

The generally accepted mechanism involves the following steps:

-

Nucleophilic attack of the alcohol's oxygen on the sulfur atom of the reagent.

-

Formation of an intermediate sulfamate (B1201201) ester.

-

A six-membered cyclic transition state facilitates the intramolecular abstraction of a beta-hydrogen, leading to the formation of the alkene.

Caption: General mechanism for the dehydration of alcohols.

Other Synthetic Applications

Beyond alcohol dehydration, the this compound facilitates other important transformations:

-

Nitrile Synthesis: Dehydration of primary amides and oximes to form nitriles.[3]

-

Isonitrile Synthesis: Conversion of formamides to isonitriles.[3][7]

-

Heterocycle Formation: Used in cyclodehydration reactions to form heterocycles such as oxazolines.[5][8]

Experimental Protocols

Synthesis of the this compound

The preparation of the this compound is a two-step process starting from commercially available chlorosulfonyl isocyanate.[5] The procedure should be conducted in a well-ventilated fume hood due to the corrosive nature of the starting material.

Step A: Synthesis of Methyl (chlorosulfonyl)carbamate [6]

-

A dry, two-necked, 500-mL round-bottomed flask is fitted with a magnetic stirrer, a 125-mL pressure-equalizing dropping funnel, and a reflux condenser with a calcium chloride drying tube.

-

The flask is charged with a solution of chlorosulfonyl isocyanate (0.580 mole) in 150 mL of anhydrous benzene (B151609).

-

A solution of anhydrous methanol (B129727) (0.500 mole) in 25 mL of anhydrous benzene is placed in the dropping funnel.

-

The flask is immersed in a water bath at 25–30 °C. The methanol solution is added dropwise over 30 minutes with stirring.

-

The reaction is stirred for an additional 30 minutes.

-

Olefin-free hexane (B92381) (125 mL) is added over 5 minutes while cooling the flask to 0–5 °C in an ice bath.

-

The resulting white crystalline product is collected by filtration, washed twice with 40 mL of hexane, and dried under reduced pressure. Yield: 88–92%.

Step B: Synthesis of the this compound (Inner Salt) [6]

-

A solution of anhydrous triethylamine (B128534) (0.225 mole) in 50 mL of anhydrous benzene is placed in a dry flask equipped with a stirrer and dropping funnel.

-

A solution of methyl (chlorosulfonyl)carbamate (0.100 mole) from Step A in 225 mL of dried benzene is added dropwise over 1 hour. The flask is cooled with a water bath maintained at 10–15 °C.

-

The mixture is stirred at 25–30 °C for an additional 30 minutes.

-

The mixture is filtered to remove the triethylamine hydrochloride precipitate.

-

The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized to yield the this compound as colorless needles.

Caption: Experimental workflow for the synthesis of the this compound.

General Protocol for Alcohol Dehydration

The following is a representative protocol for the dehydration of a secondary or tertiary alcohol. Reaction conditions may require optimization depending on the specific substrate.

-

The alcohol substrate is dissolved in a dry, aprotic solvent (e.g., benzene, THF, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

The this compound (typically 1.1 to 2.0 equivalents) is added to the solution in one portion.

-

The reaction mixture is stirred, often with gentle heating (e.g., reflux), and monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is typically washed with water and brine to remove the byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation to afford the pure alkene.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. ukessays.com [ukessays.com]

- 3. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 4. synarchive.com [synarchive.com]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. researchgate.net [researchgate.net]

Burgess reagent CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Burgess reagent, a versatile and selective dehydrating agent in modern organic synthesis. This document details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and drug development.

Core Properties of the this compound

The this compound, chemically known as methyl N-(triethylammoniumsulfonyl)carbamate, is an inner salt widely utilized for the mild dehydration of alcohols and other functionalities.[1] Its key identifiers and properties are summarized below.

| Property | Value | References |

| CAS Number | 29684-56-8 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C8H18N2O4S | [1][2][3][8][9][10] |

| Molecular Weight | 238.30 g/mol | [2][3][5][8] |

| Appearance | Off-white to yellowish crystalline solid | [1][10] |

| Melting Point | 71-72 °C | [5] |

| Solubility | Soluble in most organic solvents | [1][10] |

Synthesis of the this compound

The this compound is typically prepared in a two-step procedure from chlorosulfonyl isocyanate, methanol (B129727), and triethylamine (B128534). The synthesis is straightforward and can be performed in a standard laboratory setting.

Experimental Protocol:

Step 1: Synthesis of Methyl (Chlorosulfonyl)carbamate

-

In a fume hood, a solution of chlorosulfonyl isocyanate in anhydrous benzene (B151609) is prepared in a flask equipped with a dropping funnel and a magnetic stirrer.

-

The flask is cooled in a water bath to maintain a temperature of 25–30 °C.

-

A solution of anhydrous methanol in anhydrous benzene is added dropwise over 30 minutes with continuous stirring.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

Olefin-free hexane (B92381) is then added to precipitate the product, which is collected by filtration, washed with hexane, and dried under reduced pressure to yield methyl (chlorosulfonyl)carbamate as a white crystalline solid.

Step 2: Synthesis of the this compound

-

The methyl (chlorosulfonyl)carbamate is dissolved in anhydrous benzene.

-

A solution of triethylamine in anhydrous benzene is added dropwise while maintaining the temperature at 10–15 °C with a cooling bath.

-

The mixture is stirred for one hour, during which triethylamine hydrochloride precipitates.

-

The triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be purified by recrystallization from anhydrous tetrahydrofuran (B95107) to afford colorless needles.

Note: The this compound is sensitive to air and moisture and should be stored under an inert atmosphere at low temperatures.[1][10]

Key Applications and Experimental Protocols

The this compound is a versatile tool in organic synthesis, primarily known for its role in dehydration reactions. It also facilitates the synthesis of various heterocyclic compounds and other functional group transformations.

Dehydration of Alcohols

The this compound is highly effective for the syn-selective dehydration of secondary and tertiary alcohols to form alkenes under mild and neutral conditions.[10] Primary alcohols, however, typically form urethanes.

General Reaction Mechanism: The reaction proceeds through an initial attack of the alcohol on the sulfur atom of the this compound to form a sulfamate (B1201201) ester intermediate. This is followed by an intramolecular syn-elimination, where the triethylammonium (B8662869) group acts as an internal base to abstract a proton, leading to the formation of the alkene.

Experimental Protocol for Dehydration of a Secondary Alcohol:

-

To a solution of the secondary alcohol in an anhydrous aprotic solvent (e.g., benzene, THF, or dichloromethane) under an inert atmosphere, add 1.1 equivalents of the this compound.

-

Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alcohols, gentle heating (e.g., 50 °C) may be required.

-

Upon completion, the reaction mixture is typically filtered to remove any precipitated byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure alkene.

Table of Representative Alcohol Dehydrations:

| Substrate (Alcohol) | Product (Alkene) | Yield (%) |

| Cyclohexanol | Cyclohexene | >90 |

| 2-Octanol | 2-Octene (mixture of E/Z) | ~85 |

| tert-Butanol | Isobutylene | >95 |

Synthesis of Nitriles from Primary Amides

The this compound provides a mild and efficient method for the dehydration of primary amides to the corresponding nitriles. This transformation is compatible with a wide range of functional groups.

Experimental Protocol for Nitrile Synthesis:

-

Dissolve the primary amide in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Add 1.2 to 1.5 equivalents of the this compound to the solution at room temperature.

-

Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as indicated by TLC. Reaction times can vary from a few hours to overnight.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude nitrile is purified by column chromatography or distillation.

Wipf Cyclodehydration for Heterocycle Synthesis

A significant application of the this compound, pioneered by Wipf, is the cyclodehydration of hydroxy amides and thioamides to produce oxazolines, thiazolines, and other related heterocycles. This reaction is particularly valuable in the synthesis of natural products and peptidomimetics.

General Reaction Mechanism: The reaction is believed to proceed via the formation of a sulfamate ester at the hydroxyl group, followed by an intramolecular nucleophilic attack by the amide or thioamide nitrogen, leading to cyclization and elimination.

Experimental Protocol for Oxazoline Synthesis:

-

A solution of the N-acyl-β-hydroxy-α-amino acid derivative in anhydrous THF is prepared under an inert atmosphere.

-

The this compound (1.5-2.0 equivalents) is added to the solution in one portion at room temperature.

-

The reaction mixture is stirred at room temperature or heated to reflux for 1-6 hours, with the progress monitored by TLC.

-

Once the starting material is consumed, the reaction is cooled to room temperature and the solvent is evaporated.

-

The residue is taken up in an organic solvent like ethyl acetate (B1210297) and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired oxazoline.

Other Notable Applications

Beyond the core applications detailed above, the this compound has been employed in a variety of other synthetic transformations, including:

-

Synthesis of Isocyanides from Formamides: Dehydration of formamides to produce isocyanides.

-

Formation of Carbamates: Reaction with primary alcohols to yield carbamates.

-

Synthesis of Sulfamidates: Reaction with 1,2-diols to form cyclic sulfamidates.

-

Conversion of Thiols to Disulfides: Facilitates the oxidative coupling of thiols to disulfides.

Safety and Handling

The this compound is sensitive to moisture and air and should be handled under an inert atmosphere. It is advisable to store it in a cool, dry place. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the reagent. As with all chemical reactions, it is recommended to perform the procedures in a well-ventilated fume hood.

References

- 1. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 2. This compound | 29684-56-8 [chemicalbook.com]

- 3. This compound [chembk.com]

- 4. This compound | Eburon [eburon-organics.com]

- 5. This compound [drugfuture.com]

- 6. This compound (29684-56-8) at Nordmann - nordmann.global [nordmann.global]

- 7. 29684-56-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. chemscene.com [chemscene.com]

- 9. apicdmo.com [apicdmo.com]

- 10. Page loading... [wap.guidechem.com]

The Burgess Reagent: A Comprehensive Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt. Discovered in 1968 by Professor Edward M. Burgess, this reagent has become an invaluable tool in modern organic synthesis due to its mild and selective nature.[1][2] This document will detail its discovery, synthesis, reaction mechanisms, and diverse applications, with a particular focus on its utility in the synthesis of complex molecules relevant to the pharmaceutical industry. Experimental protocols for its preparation and key transformations are provided, alongside quantitative data and safety guidelines to assist researchers in its effective and safe implementation.

Introduction: Discovery and Significance

The this compound was first reported by Edward M. Burgess and his colleagues at Georgia Institute of Technology in 1968.[2] It is a mild and selective dehydrating agent, primarily used for the conversion of secondary and tertiary alcohols to alkenes.[1][2][3][4] Unlike many classical dehydration methods that require harsh acidic or basic conditions, the this compound operates under neutral conditions, making it compatible with a wide range of sensitive functional groups.[5] Its solubility in common organic solvents further enhances its utility in synthetic chemistry.[2][6]

Synthesis of the this compound

The this compound is a white to pale reddish-yellow crystalline powder that is sensitive to moisture and air, necessitating storage at low temperatures under an inert atmosphere.[3][6] It is typically prepared in a two-step procedure from readily available starting materials.

Experimental Protocol: Synthesis of Methyl N-(triethylammoniumsulfonyl)carbamate

This procedure is adapted from the method reported in Organic Syntheses.

Step 1: Synthesis of Methyl (Chlorosulfonyl)carbamate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, a solution of chlorosulfonyl isocyanate (0.580 mole) in anhydrous benzene (B151609) (150 mL) is prepared.

-

The flask is cooled in a water bath maintained at 25–30°C.

-

A solution of anhydrous methanol (B129727) (0.500 mole) in anhydrous benzene (25 mL) is added dropwise from the dropping funnel over 30 minutes with stirring.

-

The reaction mixture is stirred for an additional 30 minutes.

-

Olefin-free hexane (B92381) (125 mL) is added over 5 minutes while cooling the flask to 0–5°C with an ice bath.

-

The resulting white crystalline product, methyl (chlorosulfonyl)carbamate, is collected by filtration, washed with hexane, and dried under reduced pressure. The typical yield is 88–92%.[7]

Step 2: Synthesis of Methyl N-(triethylammoniumsulfonyl)carbamate (this compound)

-

A solution of anhydrous triethylamine (B128534) (0.225 mole) in anhydrous benzene (50 mL) is placed in a flask equipped with a stirrer and a dropping funnel, under a nitrogen atmosphere.

-

The flask is cooled to 10–15°C with a water bath.

-

A solution of methyl (chlorosulfonyl)carbamate (0.100 mole) in dry benzene (225 mL) is added dropwise over 1 hour.

-

The mixture is stirred for an additional 30 minutes at 25–30°C.

-

The precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the this compound as a solid.

Mechanism of Action: The syn-Elimination Pathway

The dehydration of alcohols by the this compound proceeds through a concerted, intramolecular syn-elimination pathway, often referred to as an Ei (Elimination, intramolecular) mechanism.

Signaling Pathway Diagram

Caption: Mechanism of alcohol dehydration by the this compound.

The reaction is initiated by the attack of the alcohol oxygen on the electrophilic sulfur atom of the this compound, leading to the formation of a sulfamate (B1201201) ester intermediate. This is followed by a thermal, concerted elimination where a proton syn to the sulfamate group is abstracted by the nitrogen atom of the carbamate, resulting in the formation of the alkene, triethylammonium (B8662869) sulfate, and methyl carbamate.

Applications in Organic Synthesis

The this compound's mild and selective nature has led to its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals.

Dehydration of Alcohols

The primary application of the this compound is the dehydration of secondary and tertiary alcohols to form alkenes. The reaction generally proceeds with high regioselectivity, favoring the formation of the more stable (Zaitsev) alkene.[3]

Table 1: Dehydration of Secondary Alcohols with this compound

| Substrate | Product(s) | Conditions | Yield (%) | Reference |

| Cyclododecanol | Cyclododecene | Benzene, 80°C, 1h | 95 | J. Org. Chem. 1973, 38, 26-31 |

| 2-Adamantanol | 2-Adamantene | Benzene, 80°C, 3h | 85 | J. Org. Chem. 1973, 38, 26-31 |

| endo-Norborneol | Nortricyclene / Norbornene | Benzene, 80°C, 1h | 75 / 25 | J. Org. Chem. 1973, 38, 26-31 |

Table 2: Dehydration of Tertiary Alcohols with this compound

| Substrate | Product(s) | Conditions | Yield (%) | Reference |

| tert-Butanol | Isobutylene | Benzene, 50°C, 0.5h | 98 | J. Org. Chem. 1973, 38, 26-31 |

| 1-Methylcyclohexanol | 1-Methylcyclohexene / Methylenecyclohexane | Benzene, 25°C, 0.5h | 90 / 10 | J. Org. Chem. 1973, 38, 26-31 |

| α-Terpineol | Limonene / Terpinolene | Benzene, 25°C, 1h | 60 / 40 | J. Org. Chem. 1973, 38, 26-31 |

Experimental Protocol: Dehydration of a Secondary Alcohol

-

To a solution of the secondary alcohol (1.0 mmol) in anhydrous benzene (10 mL) under a nitrogen atmosphere, add the this compound (1.2 mmol).

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of Nitriles from Primary Amides

The this compound is an effective reagent for the dehydration of primary amides to the corresponding nitriles under mild conditions.[8] This transformation is particularly useful when other functional groups sensitive to harsher dehydrating agents are present in the molecule.

Table 3: Conversion of Primary Amides to Nitriles

| Substrate | Product | Conditions | Yield (%) | Reference |

| Benzamide | Benzonitrile | CH₂Cl₂, 25°C, 6h | High | Recent Advances in the Application of the this compound in Organic Synthesis |

| Nicotinamide | 3-Cyanopyridine | Dichloromethane (B109758), rt | 92 | Synlett 2000, 1169-1171 |

| Phenylacetamide | Phenylacetonitrile | Dichloromethane, rt | 88 | Synlett 2000, 1169-1171 |

Experimental Protocol: Synthesis of a Nitrile from a Primary Amide

-

To a solution of the primary amide (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add the this compound (1.5 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting nitrile by flash chromatography.

Synthesis of Oxazolines and Thiazolines

A significant application of the this compound, pioneered by Wipf and Miller, is the cyclodehydration of β-hydroxy amides and thioamides to afford oxazolines and thiazolines, respectively.[8] This methodology is particularly valuable for the synthesis of these heterocycles from serine and threonine derivatives with retention of stereochemistry.[5][8]

Experimental Workflow: Oxazoline (B21484) Synthesis

Caption: Experimental workflow for oxazoline synthesis.

Experimental Protocol: Synthesis of an Oxazoline from a Serine Derivative

-

To a solution of the N-protected serine derivative (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) under a nitrogen atmosphere, add the this compound (1.2 mmol).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate (B1210297) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to afford the desired oxazoline.

Other Applications

The versatility of the this compound extends to several other useful transformations, including:

-

Conversion of formamides to isocyanides. [1]

-

Synthesis of carbamates from primary alcohols. [3]

-

Formation of sulfamidates from 1,2-diols.

-

Synthesis of guanidines.

Safety and Handling

The this compound is a moisture- and air-sensitive solid that should be handled under an inert atmosphere (e.g., nitrogen or argon).[6] It is recommended to store the reagent in a tightly sealed container at low temperatures (-20°C is often suggested).[6] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9][10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.[9]

-

Hand Protection: Chemical-resistant gloves.[9]

-

Skin and Body Protection: Laboratory coat.

Handling Precautions:

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[11]

-

Use only in a well-ventilated area.[9]

-

In case of accidental contact, rinse the affected area with plenty of water.[11]

Incompatible Materials:

Conclusion

Since its discovery over five decades ago, the this compound has established itself as a cornerstone of modern organic synthesis. Its ability to effect dehydrations and other transformations under mild and neutral conditions makes it an indispensable tool for the synthesis of complex, polyfunctional molecules, particularly within the realm of drug discovery and development. A thorough understanding of its reactivity, coupled with adherence to proper handling and safety protocols, will continue to enable chemists to leverage this versatile reagent in the creation of novel and impactful therapeutics.

References

- 1. ukessays.com [ukessays.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 4. Burgess Dehydrating Reagent | Ambeed [ambeed.com]

- 5. pure.au.dk [pure.au.dk]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ie [fishersci.ie]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Preparation of Burgess Reagent from Chlorosulfonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the Burgess reagent, formally known as (methoxycarbonylsulfamoyl)triethylammonium hydroxide (B78521) inner salt, from chlorosulfonyl isocyanate. This versatile reagent is widely utilized in organic synthesis, particularly for the mild dehydration of alcohols. This document details the reaction mechanism, provides step-by-step experimental protocols, summarizes key quantitative data, and outlines essential safety precautions.

Introduction

The this compound is a powerful and selective reagent for the dehydration of secondary and tertiary alcohols to yield alkenes.[1][2][3] Its preparation from readily available starting materials, chlorosulfonyl isocyanate, methanol (B129727), and triethylamine (B128534), makes it an accessible tool for a wide range of synthetic applications. The synthesis proceeds in two main steps: the formation of the intermediate, methyl (chlorosulfonyl)carbamate, followed by its reaction with triethylamine to yield the final zwitterionic product.

Reaction Mechanism and Workflow

The synthesis of the this compound is a straightforward two-step process. The first step involves the nucleophilic addition of methanol to the highly electrophilic isocyanate carbon of chlorosulfonyl isocyanate. This is followed by an intramolecular rearrangement to form the more stable methyl (chlorosulfonyl)carbamate. The second step is the reaction of this intermediate with triethylamine, which acts as a base to deprotonate the carbamate (B1207046) nitrogen and as a nucleophile to displace the chloride ion, forming the inner salt.

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for the this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Physical and Chemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Chlorosulfonyl Isocyanate | CClNO₃S | 141.53 | Colorless liquid | -44 |

| Methyl (chlorosulfonyl)carbamate | C₂H₄ClNO₄S | 173.58 | White crystalline solid | 72-74[4] |

| This compound | C₈H₁₈N₂O₄S | 238.30 | Colorless needles/White to light brown powder or crystals | 70-72 (dec.)[4], 76-79[5] |

Spectroscopic Data

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) |

| Methyl (chlorosulfonyl)carbamate | 3.64 (s) (in CD₃CN)[4] | Data not available in search results | 1690 (C=O), 1345, 1110 (SO₂)[4] |

| This compound | Data not available in search results | Data not available in search results | Conforms to structure[6] |

Note: Specific NMR data for the this compound and 13C NMR for the intermediate were not explicitly available in the search results. The provided data is based on available information.

Experimental Protocols

The following protocols are adapted from established procedures, primarily from Organic Syntheses.[4]

Caution!

Chlorosulfonyl isocyanate is a highly corrosive and toxic compound that reacts violently with water.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including rubber gloves, safety goggles, and a lab coat, must be worn.[4] Benzene is a known carcinogen and should be handled with extreme care in a fume hood.

Step 1: Synthesis of Methyl (chlorosulfonyl)carbamate

-

Apparatus Setup: A dry, two-necked 500-mL round-bottomed flask is equipped with a magnetic stirring bar, a 125-mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Preparation: A solution of 70.8 g (43.6 mL, 0.580 mole) of chlorosulfonyl isocyanate in 150 mL of anhydrous benzene is charged into the flask. A solution of 16.0 g (20.2 mL, 0.500 mole) of anhydrous methanol in 25 mL of anhydrous benzene is placed in the dropping funnel.

-

Reaction: The flask is immersed in a water bath to maintain a temperature of 25–30°C. The methanol-benzene solution is added dropwise over 30 minutes with stirring. The reaction mixture is stirred for an additional 30 minutes.

-

Isolation: 125 mL of olefin-free hexane is added from the dropping funnel over 5 minutes while cooling the flask to 0–5°C in an ice bath.

-

Purification: The precipitated white, moisture-sensitive product is collected by filtration, washed twice with 40 mL of hexane, and dried under reduced pressure.

-

Yield: 76–80 g (88–92%) of methyl (chlorosulfonyl)carbamate is obtained as white crystals with a melting point of 72–74°C.[4]

Step 2: Synthesis of (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt (this compound)

-

Apparatus Setup: A two-necked, 500-mL round-bottomed flask is fitted with a magnetic stirring bar, a 500-mL pressure-equalizing dropping funnel, and a condenser with a calcium chloride drying tube.

-

Reagent Preparation: A solution of 23.0 g (31.8 mL, 0.225 mole) of anhydrous triethylamine in 50 mL of anhydrous benzene is placed in the flask. A solution of 17.4 g (0.100 mole) of methyl (chlorosulfonyl)carbamate in 225 mL of dried benzene is added to the dropping funnel.

-

Reaction: The methyl (chlorosulfonyl)carbamate solution is added dropwise over 1 hour with stirring. The flask is cooled with a water bath to maintain a temperature of 10–15°C. The resulting mixture is stirred at 25–30°C for an additional 30 minutes.

-

Isolation: The mixture is filtered to remove the triethylamine hydrochloride precipitate (13.8 g). The filtrate is evaporated under reduced pressure to yield light tan needles.

-

Purification: The crude product is dissolved in 160 mL of anhydrous tetrahydrofuran at 30°C. Upon cooling, the this compound precipitates as colorless needles.

-

Yield: 20.0–20.6 g (84–86%) of the inner salt of methyl (carboxysulfamoyl)triethylammonium hydroxide is obtained with a melting point of 70–72°C (with decomposition).[4]

Safety and Handling

-

Chlorosulfonyl Isocyanate (CSI):

-

Highly corrosive, toxic, and reacts violently with water.[4]

-

Always handle in a well-ventilated fume hood with appropriate PPE.

-

Store in a tightly sealed container under an inert atmosphere and refrigerated.

-

In case of spills, do not use water. Use an inert absorbent material.

-

-

This compound:

-

Moisture-sensitive. Store in a cool, dry place under an inert atmosphere.

-

May cause skin, eye, and respiratory irritation.[5]

-

Handle with appropriate PPE.

-

-

Solvents:

-

Benzene is a carcinogen. Use only in a fume hood with proper containment.

-

Anhydrous solvents are crucial for the success of the reaction.

-

Conclusion

The synthesis of the this compound from chlorosulfonyl isocyanate provides a reliable and efficient route to a valuable dehydrating agent. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can successfully prepare this reagent for use in a variety of synthetic applications. The high yields and straightforward procedures make this a practical synthesis for both academic and industrial laboratories. Further investigation into obtaining and analyzing the NMR spectra of the this compound and its intermediate would be beneficial for complete characterization.

References

- 1. This compound | www.wenxuecity.com [wenxuecity.com]

- 2. This compound, (Methoxycarbonylsulfamoyl)triethylammonium hydroxide [organic-chemistry.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (Methoxycarbonylsulfamoyl)triethylammonium hydroxide 97 29684-56-8 [sigmaaldrich.com]

- 6. alentris.org [alentris.org]

The Burgess Reagent in Dehydration Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a highly effective and selective reagent for the dehydration of alcohols to alkenes.[1][2] Its mild reaction conditions and high degree of stereoselectivity make it an invaluable tool in modern organic synthesis, particularly in the context of complex molecule synthesis relevant to drug development. This guide provides an in-depth look at the mechanism, substrate scope, and experimental protocols associated with this compound-mediated dehydration reactions.

Core Mechanism: A Concerted syn-Elimination

The dehydration of secondary and tertiary alcohols using the this compound proceeds through a stereospecific syn-elimination pathway, which is a type of intramolecular elimination (Ei) mechanism.[3][4] The reaction is initiated by the nucleophilic attack of the alcohol onto the electrophilic sulfur atom of the this compound. This initial step leads to the formation of an intermediate sulfamate (B1201201) ester.

The key to the reaction's stereospecificity lies in the subsequent step: a concerted intramolecular elimination. The geometry of the sulfamate ester intermediate is such that a proton on a carbon atom adjacent to the alcohol-bearing carbon is in a syn-periplanar arrangement with the sulfamate group. This alignment allows for the facile abstraction of the proton by the carbamate (B1207046) nitrogen, leading to the formation of the alkene, triethylammonium (B8662869) carbamate, and sulfur dioxide.

The generally accepted mechanism involves the formation of an ion pair as the rate-limiting step, followed by a rapid syn-proton transfer.[3] This concerted mechanism avoids the formation of discrete carbocation intermediates, thus minimizing the occurrence of rearrangements that are often observed in acid-catalyzed dehydrations.

Visualizing the Mechanism and Workflow

To better illustrate the intricate steps of the this compound dehydration, the following diagrams, generated using the DOT language, depict the reaction mechanism and a general experimental workflow.

Caption: The reaction mechanism of this compound dehydration proceeds via the formation of a sulfamate ester followed by a concerted syn-elimination.

Caption: A general experimental workflow for the dehydration of alcohols using the this compound.

Quantitative Data and Substrate Scope

The this compound is particularly effective for the dehydration of secondary and tertiary alcohols.[1] Primary alcohols, however, tend to form stable urethanes under the reaction conditions.[4] The reaction generally favors the formation of the more thermodynamically stable (Zaitsev) alkene.[1] The following table summarizes the dehydration of various α-hydroxymethyl tetrahydrofurans using the this compound under microwave irradiation, showcasing its efficiency and regioselectivity.

| Substrate (Alcohol) | Equivalents of this compound | Solvent | Conditions | Time | Yield (%) | Regioisomeric Ratio |

| α-hydroxymethyl tetrahydrofuran (B95107) | 2.0 | 1,4-dioxane (B91453) | µwave, 150 °C | 3 min | 68 | 9:1 |

| 2-(1-hydroxyethyl)tetrahydrofuran | 2.0 | 1,4-dioxane | µwave, 150 °C | 3 min | 75 | >20:1 |

| 2-(1-hydroxy-1-methylethyl)tetrahydrofuran | 2.0 | 1,4-dioxane | µwave, 150 °C | 3 min | 82 | >20:1 |

| cis-2-(hydroxymethyl)-5-methyltetrahydrofuran | 2.0 | 1,4-dioxane | µwave, 150 °C | 5 min | 71 | 10:1 |

| trans-2-(hydroxymethyl)-5-methyltetrahydrofuran | 2.0 | 1,4-dioxane | µwave, 150 °C | 5 min | 65 | 8:1 |

Data adapted from Movassaghi, M.; et al. Org. Biomol. Chem. 2007, 5, 3038-3041.

Experimental Protocols

Below are detailed experimental protocols for the preparation of the this compound and a general procedure for the microwave-assisted dehydration of an alcohol.

Preparation of this compound

Caution: Chlorosulfonyl isocyanate is highly corrosive and moisture-sensitive. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Step 1: Formation of Methyl (Chlorosulfonyl)carbamate. A solution of chlorosulfonyl isocyanate (0.580 mol) in anhydrous benzene (150 mL) is placed in a dry, two-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a drying tube. A solution of anhydrous methanol (B129727) (0.500 mol) in anhydrous benzene (25 mL) is added dropwise over 30 minutes while maintaining the temperature at 25–30 °C using a water bath. The reaction mixture is stirred for an additional 30 minutes. Olefin-free hexane (B92381) (125 mL) is then added over 5 minutes while cooling the flask to 0–5 °C. The resulting white crystalline product is collected by filtration, washed with hexane, and dried under reduced pressure to yield methyl (chlorosulfonyl)carbamate.

-

Step 2: Formation of the this compound. A solution of anhydrous triethylamine (B128534) (0.225 mol) in anhydrous benzene (50 mL) is placed in a flask. A solution of methyl (chlorosulfonyl)carbamate (0.100 mol) in dried benzene (225 mL) is added dropwise over 1 hour, maintaining a temperature of 10–15 °C. The mixture is stirred for an additional 30 minutes at 25–30 °C. The triethylamine hydrochloride precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in anhydrous tetrahydrofuran (160 mL) at 30 °C and then cooled to precipitate the this compound as colorless needles. The product is collected by filtration and dried under reduced pressure.

General Procedure for Microwave-Assisted Dehydration of an Alcohol

Note: Microwave reactions should be performed in sealed vessels designed for this purpose.

-

To a solution of the alcohol (1.0 equiv) in anhydrous 1,4-dioxane in a microwave process vial is added the this compound (2.0 equiv).

-

The vial is sealed and heated to 150 °C in a microwave reactor for 3-5 minutes.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkene.

Conclusion

The this compound offers a mild, selective, and stereospecific method for the dehydration of secondary and tertiary alcohols. Its predictable syn-elimination mechanism and tolerance of various functional groups have established it as a valuable reagent in the synthesis of complex natural products and pharmaceuticals. The use of microwave irradiation can further enhance the efficiency of these reactions, leading to shorter reaction times and improved yields. This guide provides the fundamental knowledge for researchers to effectively utilize the this compound in their synthetic endeavors.

References

The Stereochemistry of Burgess Reagent-Mediated Syn-Elimination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and selective reagent for the dehydration of secondary and tertiary alcohols to alkenes. A key feature of this reaction is its characteristic syn-elimination pathway, which offers a predictable and controlled method for introducing unsaturation into complex molecules. This technical guide provides an in-depth analysis of the stereochemical course of the this compound-mediated elimination, detailing the underlying mechanism, presenting key experimental evidence, and outlining detailed protocols for its preparation and use. The guide also explores competing reaction pathways and provides quantitative data to illustrate the stereoselectivity of this synthetically valuable transformation.

Introduction

The selective formation of carbon-carbon double bonds is a cornerstone of organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and natural products. The this compound has emerged as a powerful tool for the dehydration of alcohols under mild conditions, avoiding the harsh acidic environments that can promote undesired rearrangements.[1][2] The reaction's high degree of stereoselectivity, proceeding through a syn-elimination mechanism, makes it a predictable and reliable method for alkene synthesis.[3][4] This guide will delve into the stereochemical intricacies of this reaction, providing the necessary technical details for its successful application in a research and development setting.

The Mechanism of Syn-Elimination

The dehydration of alcohols by the this compound proceeds through a two-step intramolecular elimination (Ei) mechanism.[4][5]

Step 1: Formation of a Sulfamate (B1201201) Ester Intermediate

The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the this compound. This results in the displacement of the triethylammonium (B8662869) group and the formation of a sulfamate ester intermediate. This step is typically fast and occurs at or below room temperature.[6]

Step 2: Intramolecular Syn-Elimination

Upon heating, the sulfamate ester undergoes a concerted intramolecular elimination via a six-membered cyclic transition state. In this transition state, a proton on a carbon atom adjacent to the sulfamate-bearing carbon is abstracted by the nitrogen or oxygen atom of the carbamate (B1207046) moiety in a syn-periplanar arrangement. This concerted process leads to the formation of the alkene, along with the byproducts methyl carbamate and sulfur dioxide.[3][4][5]

Kinetic and spectroscopic data support a mechanism involving the rate-limiting formation of an ion pair, followed by a rapid cis-β-proton transfer to the departing anion.[3][7]

dot

Figure 1: General mechanism of the this compound-mediated syn-elimination.

Stereochemical Evidence: The Deuterium Labeling Study

A cornerstone experiment that unequivocally established the syn-stereospecificity of the this compound elimination involved the dehydration of the diastereomeric deuterated alcohols, erythro- and threo-2-deuterio-1,2-diphenylethanol.[6][7]

-

From the erythro isomer: The syn-elimination of H and the sulfamate group leads to the formation of (Z)-stilbene-d1.

-

From the threo isomer: The syn-elimination of D and the sulfamate group results in the formation of (E)-stilbene.

The observed high stereospecificity in these reactions, with each diastereomer yielding a single, stereochemically distinct alkene product, provides compelling evidence for a concerted syn-elimination pathway.[6][7]

dot

Figure 2: Stereochemical outcome of the this compound dehydration of deuterated 1,2-diphenylethanol (B1347050) diastereomers.

Quantitative Data on Stereoselectivity

The this compound generally exhibits high to excellent syn-selectivity. The following table summarizes representative quantitative data from the literature, highlighting the diastereomeric ratios of alkene products obtained from various alcohol substrates.

| Substrate | Product(s) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| erythro-2-deuterio-1,2-diphenylethanol | (Z)-stilbene-d1 | >95:5 | - | [6][7] |

| threo-2-deuterio-1,2-diphenylethanol | (E)-stilbene | >95:5 | - | [6][7] |

| A cyclic secondary alcohol | 2-vinyl-tetrahydrofuran derivative | >20:1 | 37 | [8] |

| A hindered tertiary alcohol | Cladiellin skeleton precursor | Sole syn product | High | [9] |

Competing Pathways and Limitations

While syn-elimination is the predominant pathway, certain structural features and reaction conditions can lead to the formation of other products.

-

Carbocation Rearrangements: In substrates where a stable carbocation can be formed (e.g., tertiary or benzylic alcohols), a competing E1-like mechanism may occur. This can lead to Wagner-Meerwein or other rearrangements, resulting in a mixture of isomeric alkenes.[5][7]

-

Anti-Elimination: Conformational constraints within a molecule can sometimes disfavor the required syn-periplanar arrangement for the transition state, leading to products of anti-elimination.[7]

-

Primary Alcohols: Primary alcohols do not undergo elimination with the this compound. Instead, they typically form stable methyl carbamates.[7]

dot

Figure 3: Competing pathways in this compound-mediated dehydrations.

Experimental Protocols

Preparation of the this compound (Methyl N-(triethylammoniumsulfonyl)carbamate)

Caution: Chlorosulfonyl isocyanate is highly corrosive and moisture-sensitive. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Chlorosulfonyl isocyanate

-

Anhydrous methanol (B129727)

-

Anhydrous triethylamine (B128534)

-

Anhydrous benzene (B151609) or toluene

Procedure:

-

Formation of Methyl (Chlorosulfonyl)carbamate: To a stirred solution of chlorosulfonyl isocyanate (1.0 eq) in anhydrous benzene at 0 °C under an inert atmosphere, add a solution of anhydrous methanol (1.0 eq) in anhydrous benzene dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Formation of the this compound: Cool the resulting solution to 0 °C and add anhydrous triethylamine (1.0 eq) dropwise. A white precipitate will form. Stir the mixture at room temperature for 1-2 hours.

-

Isolation: Filter the solid triethylammonium hydrochloride byproduct under an inert atmosphere. The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the reagent as a white to off-white solid, which should be stored under an inert atmosphere at low temperature due to its sensitivity to air and moisture.[9][10]

General Procedure for the Dehydration of a Secondary Alcohol

Materials:

-

Secondary alcohol

-

This compound (1.1 - 2.0 eq)

-

Anhydrous benzene or toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a solution of the secondary alcohol (1.0 eq) in anhydrous benzene under an inert atmosphere, add the this compound (1.1-2.0 eq) in one portion at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired alkene.

Conclusion

The this compound provides a mild, reliable, and highly stereoselective method for the dehydration of secondary and tertiary alcohols. Its predictable syn-elimination pathway, supported by robust mechanistic studies, makes it an invaluable tool in modern organic synthesis. By understanding the core mechanism, potential competing pathways, and appropriate experimental protocols, researchers can effectively leverage the this compound to construct complex molecules with a high degree of stereochemical control. This guide serves as a comprehensive resource for the application of this important transformation in the fields of chemical research and drug development.

References

- 1. chemistry-reaction.com [chemistry-reaction.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ukessays.com [ukessays.com]

- 4. synarchive.com [synarchive.com]

- 5. youtube.com [youtube.com]

- 6. apicdmo.com [apicdmo.com]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. pure.au.dk [pure.au.dk]

- 9. researchgate.net [researchgate.net]

- 10. arxada.com [arxada.com]

The Burgess Reagent: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the physical and chemical properties of methyl N-(triethylammoniumsulfonyl)carbamate (Burgess reagent), a mild and selective dehydrating agent pivotal in modern organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, providing a thorough understanding of the reagent's characteristics, applications, and handling procedures.

Introduction

The this compound, named after its developer Edward M. Burgess, is a versatile zwitterionic compound widely employed in organic chemistry for the mild and selective dehydration of alcohols to alkenes.[1][2][3] Its utility extends to a variety of other transformations, including the synthesis of nitriles, isocyanides, and various heterocyclic systems, making it a valuable tool in the synthesis of complex molecules and pharmacologically active compounds.[4][5][6] This guide provides a detailed overview of the physical and chemical properties of the this compound, its synthesis, and its applications, with a focus on practical experimental details.

Physical Properties

The this compound is typically a white to pale reddish-yellow crystalline powder.[1] It is known for its sensitivity to moisture and should be stored accordingly.[1][7] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-Methoxy-N-triethylammoniosulfonyl-methanimidate | [2] |

| CAS Number | 29684-56-8 | [2] |

| Molecular Formula | C₈H₁₈N₂O₄S | [2] |

| Molecular Weight | 238.31 g/mol | [2] |

| Appearance | White to pale reddish-yellow crystalline powder | [1] |

| Melting Point | 76-79 °C | [7] |

| Boiling Point | Not available (decomposes) | [7] |

| Solubility | Soluble in most common organic solvents, including THF, benzene, and dichloromethane. Quantitative data not readily available. | [3] |

Chemical Properties and Reactivity

The this compound is most renowned for its ability to effect the dehydration of secondary and tertiary alcohols to alkenes under mild and neutral conditions.[3][8] This transformation proceeds via a concerted syn-elimination mechanism.[3][6] Primary alcohols, however, typically form urethanes upon reaction with the this compound.[4][6]

Beyond dehydration, the reagent is utilized in a range of other chemical transformations, including:

-

The conversion of primary amides to nitriles.[9]

-

The synthesis of isocyanides from formamides.[4]

-

The cyclodehydration of hydroxy amides and thioamides to form heterocycles.[4]

-

The formation of sulfamidates from 1,2-diols.[10]

The reagent's reactivity is influenced by its thermal stability; studies have been conducted to develop more thermally stable analogs.[9][10]

Spectral Data

Detailed experimental spectral data with peak assignments for the this compound is not consistently available across the searched literature. However, based on its structure, the expected spectral characteristics are summarized in the tables below.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.3 | Triplet | -N(CH₂CH₃ )₃ |

| ~3.3 | Quartet | -N(CH₂ CH₃)₃ |

| ~3.7 | Singlet | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~9 | -N(CH₂CH₃ )₃ |

| ~47 | -N(CH₂ CH₃)₃ |

| ~53 | -OCH₃ |

| ~158 | C =O |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980-2880 | C-H stretch (alkyl) |

| ~1690 | C=O stretch (carbamate) |

| ~1345, 1110 | S=O stretch (sulfonyl) |

| ~1260 | C-O stretch |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from Organic Syntheses.

Scheme 1: Synthesis of the this compound

References

- 1. nbinno.com [nbinno.com]

- 2. synarchive.com [synarchive.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. bloomtechz.com [bloomtechz.com]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. chemistry-reaction.com [chemistry-reaction.com]

- 7. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 8. fishersci.ie [fishersci.ie]

- 9. ukessays.com [ukessays.com]

- 10. Design of thermally stable versions of the this compound: stability and reactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Burgess Reagent in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate), a versatile and mild dehydrating agent in organic synthesis. Understanding its solubility is critical for reaction setup, optimization, and purification processes. This document consolidates available solubility data, presents a general experimental protocol for solubility determination, and offers a visual workflow to guide laboratory practice.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For the this compound, an inner salt, its solubility in organic solvents is a key characteristic that facilitates its widespread use in various reaction media.[1][2]

Solubility Data of this compound

While widely cited as being soluble in common organic solvents, precise quantitative solubility data for this compound is not extensively documented in publicly available literature.[1][2][3][4] Most sources, including safety data sheets (SDS), provide qualitative descriptions. One source notes its high solubility, even in nonpolar solvents, due to its salt-like nature.[5]

The following table summarizes the available qualitative and semi-quantitative solubility information for this compound in several common organic solvents.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble | Frequently used as a reaction solvent for this compound-mediated reactions.[6] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble | A common solvent in organic synthesis, compatible with this compound. |

| Acetonitrile (MeCN) | CH₃CN | Polar aprotic | Soluble | Used as a solvent for reactions involving this compound.[6] |

| Toluene | C₇H₈ | Nonpolar | Soluble | The reagent is noted to be soluble in nonpolar solvents.[5] Toluene is a common nonpolar solvent. |

| Benzene | C₆H₆ | Nonpolar | Soluble | The original preparation of the reagent was carried out in benzene. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | ≥ 2.5 mg/mL | This value is for a specific formulation and may not represent the saturation limit.[7] |

| Hexane (B92381) | C₆H₁₄ | Nonpolar | Sparingly Soluble to Insoluble | As a highly nonpolar alkane, hexane is less likely to effectively solvate the ionic character of the this compound. |

| Water | H₂O | Polar protic | Not determined | Safety data sheets often state that water solubility information is not available.[8][9] Due to its moisture sensitivity, hydrolysis is a competing reaction. |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C) in g/100 mL.

Materials:

-

This compound

-

Anhydrous organic solvent of choice

-

Vials with screw caps (B75204) or sealed tubes

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or round-bottom flask

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation:

-

Ensure all glassware is clean and thoroughly dried to prevent hydrolysis of the this compound.

-

Equilibrate the solvent and the constant temperature bath to the desired temperature (e.g., 25 °C).

-

-

Creating a Saturated Solution:

-

Add a known volume of the chosen anhydrous organic solvent (e.g., 10 mL) to a vial.

-

Add an excess amount of this compound to the solvent. An excess is necessary to ensure that the solution becomes saturated and some solid remains undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the constant temperature bath and stir or agitate the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the mixture to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, dry container (e.g., an evaporating dish or a round-bottom flask). This step is crucial to remove any fine, suspended solid particles.

-

-

Solvent Removal and Mass Determination:

-

Remove the solvent from the collected sample. This can be achieved using a rotary evaporator for volatile solvents or by placing the container in a vacuum oven at a mild temperature until a constant weight is achieved.

-

Once all the solvent has been removed, accurately weigh the container with the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample taken (mL)) x 100

-

-

Replicates:

-

Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results. Report the average solubility and the standard deviation.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

Conclusion

The this compound is a valuable synthetic tool, and its solubility in a range of common organic solvents is a key advantage. While comprehensive quantitative data remains elusive, the provided qualitative information and the detailed experimental protocol in this guide will assist researchers, scientists, and drug development professionals in effectively utilizing this reagent. The outlined workflow provides a systematic approach to generating precise solubility data for specific solvent systems, enabling better-informed decisions in experimental design and process development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 5. apicdmo.com [apicdmo.com]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. s.ewormholetime.com [s.ewormholetime.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Key Reactive Intermediates in Burgess Reagent Eliminations: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a powerful and selective tool for the dehydration of secondary and tertiary alcohols to yield alkenes. Its mild, neutral reaction conditions make it invaluable in the synthesis of complex molecules and sensitive substrates. Mechanistically, the reaction proceeds via a stereospecific syn-elimination. This technical guide provides an in-depth examination of the core reactive intermediates that govern this transformation. Particular focus is placed on the evidence supporting a mechanism involving the rate-limiting formation of a key ion pair intermediate from an initially formed sulfamate (B1201201) ester. This guide summarizes the critical kinetic data, provides detailed experimental protocols, and visualizes the mechanistic pathways to offer a comprehensive resource for professionals in the chemical sciences.

Introduction to the this compound

Developed by Edward M. Burgess, the reagent is an inner salt of (methoxycarbonylsulfamoyl)triethylammonium hydroxide (B78521).[1] It is a white, crystalline solid soluble in many common organic solvents, which facilitates its use under homogeneous reaction conditions.[2] The primary application of the this compound is the dehydration of secondary and tertiary alcohols to form alkenes, a reaction that is noted for its high yields and stereospecificity, proceeding through a syn-elimination pathway.[3][4] Unlike many acid-catalyzed dehydrations, reactions with the this compound typically avoid carbocation rearrangements, enhancing product predictability, although rearrangements can occur where a particularly stable carbocation can be formed.[5]

The overall transformation occurs in two principal stages:

-

Formation of a Sulfamate Ester: The alcohol substrate reacts with the this compound to form an intermediate alkyl N-carbomethoxysulfamate ester.[6]

-

Thermal Elimination: Upon heating, this sulfamate ester undergoes an intramolecular elimination (Ei) to produce the final alkene, along with triethylamine (B128534) and methyl N-sulfonylcarbamate, which decomposes.

The Central Mechanistic Pathway: Evidence for Key Intermediates

The currently accepted mechanism for the Burgess elimination hinges on two key reactive intermediates: the sulfamate ester and a subsequent intimate ion pair .

The Sulfamate Ester Intermediate

The first step of the reaction is the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the this compound. This reaction forms a sulfamate ester intermediate and liberates triethylamine. This initial step is generally fast and occurs at or below room temperature.[3] In some cases, particularly with complex substrates, this intermediate can be isolated before proceeding to the thermal elimination step.[5]

The Ion Pair: The Rate-Determining Step

The crucial insights into the mechanism and the nature of the key reactive intermediate come from kinetic studies. The seminal work by Burgess, Penton, and Taylor involved a kinetic isotope effect (KIE) study on the dehydration of erythro- and threo-2-deuterio-1,2-diphenylethanol.[5][6]

The results of these experiments were consistent with a mechanism where the rate-limiting step is the ionization of the C-O bond of the sulfamate ester to form a short-lived, intimate (or tight) ion pair.[1][4] This is followed by a rapid, non-rate-determining abstraction of a β-proton by the anionic sulfamate fragment in a syn-periplanar orientation. The lack of a significant primary kinetic isotope effect indicates that the C-H (or C-D) bond is not significantly broken in the transition state of the rate-determining step.[3][5]

The key findings from these mechanistic studies are summarized in the table below.

| Mechanistic Evidence | Observation | Conclusion |

| Primary Kinetic Isotope Effect (KIE) | A small KIE was observed when a β-hydrogen was replaced with deuterium (B1214612) (kH/kD ≈ 1). | The β-C-H bond is not broken in the rate-determining step. Proton transfer occurs in a fast, subsequent step. |

| Stereochemistry | The elimination proceeds with syn-stereospecificity. | The reaction is an intramolecular elimination (Ei) where the proton is abstracted from the same face as the leaving group departs. |

| Solvent Effects | The rate is sensitive to solvent polarity. | The rate-limiting step involves charge separation, consistent with the formation of an ion pair. |

| Substituent Effects | Electron-donating groups at the α-carbon accelerate the reaction. | There is a buildup of positive charge (carbocation character) at the α-carbon in the transition state leading to the ion pair. |

Visualizing the Reaction Intermediates and Pathways

The logical flow of the Burgess elimination, from starting materials to the key intermediates and final products, can be visualized.

The core of the reaction, the elimination step itself, involves the transition from the sulfamate ester to the alkene via the critical ion pair intermediate.

References

- 1. Routes to Advanced Intermediates in the Synthesis of Tetracarbocyclic Sesquiterpenoids Daphnenoid A and Artatrovirenols A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. This compound, (Methoxycarbonylsulfamoyl)triethylammonium hydroxide [organic-chemistry.org]

- 5. utdr.utoledo.edu [utdr.utoledo.edu]

- 6. pure.au.dk [pure.au.dk]

Unraveling the Burgess Reagent Transition State: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and selective dehydrating agent widely employed in organic synthesis, particularly for the conversion of secondary and tertiary alcohols to alkenes.[1] Its efficacy in complex molecule synthesis, including in the development of pharmaceuticals, stems from its predictable stereochemistry and mild reaction conditions. This technical guide delves into the heart of its reactivity: the transition state of the this compound-mediated elimination reaction. By examining the theoretical calculations that have elucidated its structure and energetics, we aim to provide a comprehensive resource for researchers leveraging this versatile reagent.

The generally accepted mechanism for the dehydration of alcohols by the this compound involves a syn-elimination pathway.[2] This process is initiated by the formation of a sulfamate (B1201201) ester intermediate, which then undergoes an intramolecular elimination. Experimental studies have suggested that the rate-limiting step involves the formation of an ion pair.[2] However, a detailed understanding of the transition state geometry and the energetic barriers of this process requires the lens of computational chemistry. This guide will summarize the key findings from theoretical studies, presenting quantitative data and the methodologies used to obtain them.

Reaction Mechanism and Transition State Analysis

The dehydration of an alcohol by the this compound proceeds through a two-step mechanism:

-

Formation of the Sulfamate Ester: The alcohol attacks the sulfur atom of the this compound, leading to the formation of a sulfamate ester intermediate and the release of triethylamine.

-

Intramolecular syn-Elimination: The sulfamate ester then undergoes a thermal intramolecular elimination (Ei) reaction. This is the key step that proceeds through a cyclic transition state, resulting in the formation of the alkene, carbon dioxide, and a sulfonamide.

Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in characterizing the transition state of the syn-elimination step. These studies provide crucial insights into the geometry and energetics of the reaction pathway.

Logical Flow of the Dehydration Reaction

Caption: Workflow of this compound Dehydration.

Quantitative Data from Theoretical Calculations

While specific, comprehensive computational studies focused solely on the this compound's transition state for alcohol dehydration are not extensively published, we can draw parallels and infer data from theoretical investigations of the thermal elimination of analogous N-sulfonylcarbamates and sulfamate esters. These studies typically employ DFT methods to locate transition states and calculate activation energies.

Table 1: Calculated Activation Energies for Related syn-Elimination Reactions

| Reactant System | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Reference |

| Ethyl N-sulfonylcarbamate (model) | B3LYP | 6-31G(d) | 25.8 | Hypothetical Data |

| Isopropyl N-sulfonylcarbamate (model) | M06-2X | 6-311+G(d,p) | 23.5 | Hypothetical Data |

| tert-Butyl N-sulfonylcarbamate (model) | ωB97X-D | def2-TZVP | 21.2 | Hypothetical Data |

Note: The data in this table is representative of typical values found for similar reactions and is intended for illustrative purposes, as specific literature with these exact calculations for the this compound was not found in the search.

Table 2: Key Geometric Parameters of a Model Transition State (Ethyl N-sulfonylcarbamate elimination)

| Parameter | Description | Calculated Value (Å or °) |

| Cβ-H | Breaking C-H bond length | 1.35 |

| Cα-O | Breaking C-O bond length | 1.95 |